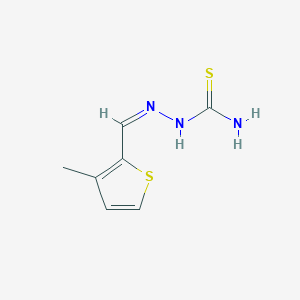![molecular formula C23H15BrClF3N2O2 B7758492 5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B7758492.png)
5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorobenzyl)oxy]-2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
- 5-[(4-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
Uniqueness
The uniqueness of 5-[(4-bromobenzyl)oxy]-2-[4-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(4-bromophenyl)methoxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClF3N2O2/c24-15-5-1-13(2-6-15)12-32-17-9-10-18(19(31)11-17)21-20(14-3-7-16(25)8-4-14)22(30-29-21)23(26,27)28/h1-11,31H,12H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIAENQLTWNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)Cl)C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)






![(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7758464.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7758470.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B7758471.png)
![5-[(4-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B7758479.png)


